molecular formula C16H26NiO4 B13736824 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) CAS No. 14522-99-7

6-Methyl-2-oxohept-3-en-4-olate;nickel(2+)

Cat. No.: B13736824
CAS No.: 14522-99-7
M. Wt: 341.07 g/mol
InChI Key: HDBAKCZCEGXHMX-UHFFFAOYSA-L
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Description

6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is a coordination compound with the molecular formula C₁₆H₂₆NiO₄. This compound is known for its unique structure, where a nickel ion is coordinated with the organic ligand 6-Methyl-2-oxohept-3-en-4-olate. It has applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) typically involves the reaction of 6-Methyl-2-oxohept-3-en-4-olate with a nickel salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.

Industrial Production Methods

On an industrial scale, the production of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) follows similar principles but is optimized for higher yields and purity. The process involves the use of high-purity starting materials and solvents, and the reaction conditions are carefully monitored to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where the 6-Methyl-2-oxohept-3-en-4-olate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Ligand substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.

    Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) involves its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal, forming coordination bonds with the 6-Methyl-2-oxohept-3-en-4-olate ligand and other potential ligands. This coordination can influence the reactivity and properties of the compound, making it useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Zinc, (Z)-6-Methyl-2-oxohept-3-en-4-olate: This compound is similar in structure but contains zinc instead of nickel.

    Copper, (Z)-6-Methyl-2-oxohept-3-en-4-olate: Another similar compound where copper replaces nickel.

Uniqueness

6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is unique due to the specific properties imparted by the nickel ion. Nickel complexes often exhibit distinct catalytic activities and electronic properties compared to their zinc and copper counterparts, making them valuable in specific applications.

Properties

CAS No.

14522-99-7

Molecular Formula

C16H26NiO4

Molecular Weight

341.07 g/mol

IUPAC Name

6-methyl-2-oxohept-3-en-4-olate;nickel(2+)

InChI

InChI=1S/2C8H14O2.Ni/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2

InChI Key

HDBAKCZCEGXHMX-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Ni+2]

Origin of Product

United States

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